tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoroethyl group attached to the piperazine ring, which is further substituted with a tert-butyl carbamate group
Mechanism of Action
Target of Action
Tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives have been found to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities
Mode of Action
The mode of action of piperazine derivatives can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, which enhance favorable interaction with macromolecules . .
Biochemical Pathways
Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones
Result of Action
The antibacterial and antifungal activities of piperazine derivatives have been studied against several microorganisms, and they were found to be moderately active . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as a pharmacological agent. The trifluoroethyl group is known to impart increased metabolic stability and lipophilicity to drug molecules, making them more effective in crossing biological membranes and reaching their targets .
Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer backbones can improve the thermal and chemical resistance of the resulting materials .
Comparison with Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other piperazine derivatives. This group enhances the compound’s metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug design and material science applications .
Properties
IUPAC Name |
tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJQPSDQSUMFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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